molecular formula S8 B074651 Octathiocane CAS No. 1326-66-5

Octathiocane

Cat. No. B074651
CAS RN: 1326-66-5
M. Wt: 256.5 g/mol
InChI Key: JLQNHALFVCURHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Octathiocane can be synthetically produced by several methods, including thermal decomposition, high-pressure synthesis, and anion-cation interchange reactions. One common method for synthesizing octathiocane involves the thermal decomposition of polymeric sulfur.


Molecular Structure Analysis

Octathiocane adopts a crown conformation with D4d point group symmetry . The S–S bond lengths are equal, at about 2.05 Å . Octathiocane crystallizes in three distinct polymorphs: rhombohedral, and two monoclinic forms, of which only two are stable at standard conditions .


Physical And Chemical Properties Analysis

Octathiocane is a stable and insoluble yellowish powder that is slightly soluble in some organic solvents. The melting point of octathiocane is around 173 °C, and it is thermally stable up to around 200 °C . Octathiocane has low volatility and is non-flammable.

Scientific Research Applications

  • Electrochemical and Electrochromic Properties :

    • Octathiocane has been studied for its electrochemical and electrochromic properties, particularly in thin films within ionic liquids. It exhibits simultaneous two-electron oxidation and stepwise reductions to its original state, indicating significant electrochromism. This property is crucial for applications in electronic devices and displays (Fujimoto et al., 2008).
  • Organic Field-Effect Transistors (FETs) :

    • Octathiocane and its derivatives, like octathio[8]circulene, have been explored as potential candidates for use in organic field-effect transistors due to their low reorganization energy and promising charge-transport parameters. Their structure, consisting of fused thiophene rings, contributes to their electronic properties, making them suitable for electronic applications (Gahungu & Zhang, 2008).
  • Supramolecular Assembly :

    • Research has explored the supramolecular assembly of heterocirculenes like 'sulflower' (octathio[8]circulene) in 2D and 3D structures. These assemblies have implications for the development of new materials with unique properties, applicable in areas ranging from nanotechnology to material science (Ivasenko et al., 2009).
  • Theoretical Investigations :

    • Theoretical studies have been conducted on octathiocane analogs like decathio[10]circulene to understand their structural, thermochemical, and electronic properties. These studies provide insights into the stability, aromatic π-delocalizing effects, and potential applications of these molecules in various fields, including material science and organic electronics (Napolion et al., 2011).

Safety And Hazards

Octathiocane is associated with certain hazards. The safety information pictograms associated with it are GHS07, GHS08, and GHS09 . The hazard statements include H302-H319-H372-H410 .

properties

IUPAC Name

octathiocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/S8/c1-2-4-6-8-7-5-3-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQNHALFVCURHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S1SSSSSSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872924
Record name Octasulfur
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Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

Sulfur acts as a keratolytic agent and also it has antibacterial activity. It also kills fungi, scabies mites and other parasites. Precipitated sulfur and colloidal sulfur are used, in form of lotions, creams, powders, soaps, and bath additives, for the treatment of acne vulgaris, acne rosacea, and seborrhoeic dermatitis.
Record name Octasulfur
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Product Name

Octathiocane

CAS RN

10544-50-0, 1326-66-5
Record name S8
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Record name Cyclooctasulfur
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Record name Octasulfur
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Record name Octasulfur
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Record name Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur
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Record name Sulfur
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Citations

For This Compound
70
Citations
JP Cao, ZM Zong, XY Zhao, M Zhou, XX Ma… - Energy & …, 2007 - ACS Publications
… As Figure 2 and Table 2 show, octathiocane is the … octathiocane was detected. Neither sulfur-nor nitrogencontaining species were observed in F2. These facts suggest that octathiocane …
Number of citations: 13 pubs.acs.org
JP Cao, ZM Zong, XY Zhao, LB Sun… - Energy Sources, Part …, 2010 - Taylor & Francis
… In a previous paper (CitationCao et al., 2007b), our group reported a significant intensity of octathiocane identified from a Chinese oil shale and suggested that octathiocane originally …
Number of citations: 14 www.tandfonline.com
GZ Gong, XY Wei, SL Wang, T Yao… - Advanced Materials …, 2011 - Trans Tech Publ
… in Hexathiane and octathiocane in these processes. But, octathiocane exists only in ZG and … developed from hexathiane to more stable form octathiocane with increasing rank. As can …
Number of citations: 2 www.scientific.net
P Chiochan, N Phattharasupakun, J Wutthiprom… - Electrochimica …, 2017 - Elsevier
… The octasulfur or octathiocane (S 8 ) with α phase and conductive carbon black nanospheres (CN) namely Super P (TIMCAL AMERICA INC.) were initially dried under vacuum for 24 h. …
Number of citations: 25 www.sciencedirect.com
S Seager, JJ Petkowski, P Gao, W Bains, NC Bryan… - Astrobiology, 2021 - liebertpub.com
… elemental sulfur (S 8 or octathiocane). However, there is an inconsistency here whereby the hydrophobic nature of such pure octathiocane layers with no hydrophilic component would …
Number of citations: 72 www.liebertpub.com
C Xi, Y Xu, K Feng, R Wu, S Luo - Journal of Chinese …, 2021 - search.ebscohost.com
… It was identified as octathiocane by single crystal X-ray diffraction. M = 256.48, orthorhombic, a = 10.3431 (14) Å, b = 12.6932 (17) Å, c = 24.388 (3) Å, α = 90.00, β = 90.00, γ = 90.00, V = …
Number of citations: 2 search.ebscohost.com
R Choudhury, J Saikia, BK Saikia - Journal of the Geological Society of …, 2017 - Springer
The mineralogy and geochemical studies of the coal-mine shale collected from the Tirap opencast coal-mine (Makum coalfield, Northeast India) are reported in this paper. Thermo-…
Number of citations: 5 link.springer.com
YG Wang, XY Wei, HL Yan, ZK Li, SK Wang, FJ Liu… - Fuel, 2014 - Elsevier
… A majority of identified components are organosulfur compounds (OSCs) and octathiocane. The … The detection of various OSCs and octathiocane is greatly ascribed to the high sulfur …
Number of citations: 10 www.sciencedirect.com
A Mikaia - Journal of Physical and Chemical Reference Data, 2022 - pubs.aip.org
This Review covers wide-ranging electron ionization (EI) dissociation reactions for various acyclic compounds and their derivatives, such as alcohols, aldehydes, ketones, carboxylic …
Number of citations: 3 pubs.aip.org
TX Wang, ZM Zong, JW Zhang, YB Wei, W Zhao, BM Li… - Fuel, 2008 - Elsevier
… GC/MS-detectable species in the EFs include alkanes, nonsubstituted and substituted arenes, organooxygens, octathiocane and organosulfurs and benzo[ghi]perylene is the most …
Number of citations: 40 www.sciencedirect.com

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